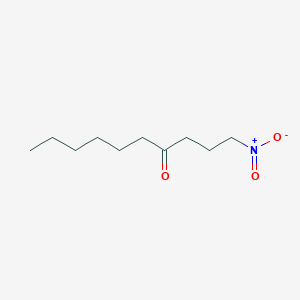
1-Nitrodecan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitrodecan-4-one is an organic compound that belongs to the class of nitro compounds. These compounds are characterized by the presence of one or more nitro functional groups (-NO₂). The nitro group is known for its electron-withdrawing properties, which significantly influence the chemical behavior of the compound. This compound is a nitroalkane, specifically a nitroketone, which means it contains both a nitro group and a ketone group within its molecular structure.
Preparation Methods
1-Nitrodecan-4-one can be synthesized through various methods. One common approach is the nitration of hydrocarbons using nitric acid. This method involves the direct substitution of a hydrogen atom in the hydrocarbon with a nitro group. Another method involves the displacement reactions with nitrite ions, where an alkyl halide reacts with a nitrite salt to form the nitro compound. Additionally, oxidation of primary amines can also yield nitro compounds .
Industrial production of this compound typically involves high-temperature nitration processes in the vapor phase to achieve the desired product. This method is preferred for its efficiency and scalability .
Chemical Reactions Analysis
1-Nitrodecan-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro alcohols or nitro acids.
Reduction: The nitro group can be reduced to form amines or hydroxylamines. Common reducing agents include hydrogen gas with a catalyst, or metal hydrides.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Nitrodecan-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of dyes, explosives, and other industrial chemicals due to its reactive nitro group
Mechanism of Action
The mechanism of action of 1-Nitrodecan-4-one involves its interaction with various molecular targets. The nitro group is highly reactive and can participate in redox reactions, leading to the formation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, which can be harnessed for therapeutic purposes, such as killing cancer cells. Additionally, the compound can interact with enzymes and proteins, altering their function and leading to various biological effects .
Comparison with Similar Compounds
1-Nitrodecan-4-one can be compared with other nitro compounds, such as nitromethane, nitroethane, and nitrobenzene. These compounds share the common nitro functional group but differ in their molecular structures and properties. For example:
Nitromethane: A simple nitroalkane with a single carbon atom, used as a solvent and fuel additive.
Nitroethane: A two-carbon nitroalkane, used in organic synthesis and as a fuel additive.
Nitrobenzene: An aromatic nitro compound, used in the production of aniline and other chemicals.
This compound is unique due to its longer carbon chain and the presence of both nitro and ketone functional groups, which confer distinct chemical and physical properties .
Properties
CAS No. |
90072-89-2 |
|---|---|
Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
1-nitrodecan-4-one |
InChI |
InChI=1S/C10H19NO3/c1-2-3-4-5-7-10(12)8-6-9-11(13)14/h2-9H2,1H3 |
InChI Key |
WWLAROIDLVELGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)CCC[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(But-2-en-1-yl)oxy]-3-methylbuta-1,3-diene](/img/structure/B14375273.png)
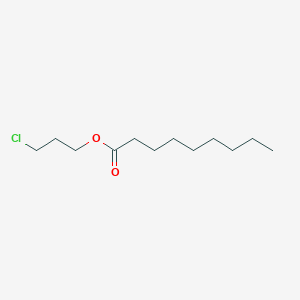
![5-Methyl-3-[1-(phenylselanyl)tetradecyl]furan-2(5H)-one](/img/structure/B14375288.png)
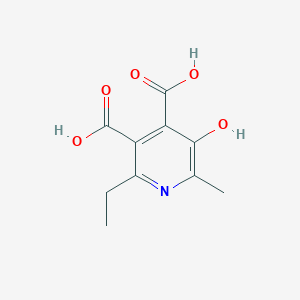
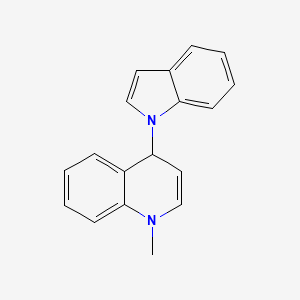
![1-(2,3-Dihydroxypropyl)-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium chloride](/img/structure/B14375292.png)
![[Di(methanesulfonyl)methanesulfonyl]ethane](/img/structure/B14375298.png)
![Methyl{bis[(methylsulfanyl)(phenyl)methyl]}phenylsilane](/img/structure/B14375302.png)
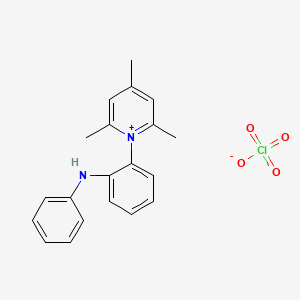
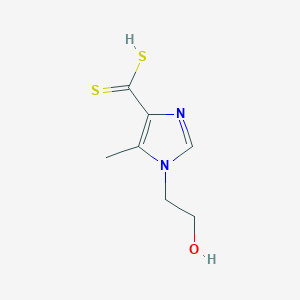
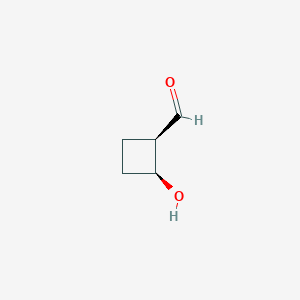
![but-2-enedioic acid;N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B14375319.png)
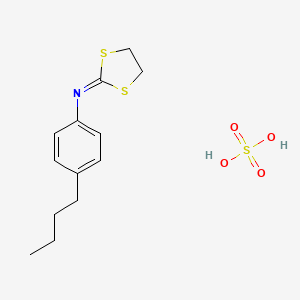
![1-Butoxybenzo[e]pyrene](/img/structure/B14375331.png)
